molecular formula C16H17Cl2NO3 B8302427 6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one

6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one

Cat. No.: B8302427
M. Wt: 342.2 g/mol
InChI Key: DTARTVYFYSYUJY-UHFFFAOYSA-N
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Description

6-[(Cbz-amino)methyl]-1,1-dichlorospiro[33]heptan-2-one is a complex organic compound characterized by its spirocyclic structure and the presence of a benzyl carbamate (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amine group with a benzyl carbamate (Cbz) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. This often requires the use of advanced equipment and techniques to control reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amines or reduced functional groups .

Scientific Research Applications

6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further chemical reactions. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
  • 2-azaspiro[3.3]heptane-6-carboxylic acid
  • N-Alloc-, N-Boc-, and N-Cbz-protected amines

Uniqueness

6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one is unique due to its combination of a spirocyclic structure and a Cbz protecting group. This combination provides both stability and reactivity, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C16H17Cl2NO3

Molecular Weight

342.2 g/mol

IUPAC Name

benzyl N-[(3,3-dichloro-2-oxospiro[3.3]heptan-6-yl)methyl]carbamate

InChI

InChI=1S/C16H17Cl2NO3/c17-16(18)13(20)8-15(16)6-12(7-15)9-19-14(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,21)

InChI Key

DTARTVYFYSYUJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2(Cl)Cl)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 4-3 (3 g, 12.98 mmol) and zinc-copper alloy (7.78 g, 64.9 mmol) were placed in 100 mL of diethyl ether, added dropwise a solution of CCl3COCl (6.97 g, 38.33 mmol) dissolved in 15 mL of DMA with stirring slowly. After the completion of addition, the mixture was stirred at room temperature for 18 hours. To the reaction mixture was poured 100 mL of saturated aqueous solution of sodium bicarbonate, and suction filtrated to remove insolubles, liquid separated, the aqueous phase was extracted with diethyl ether. The organic phases were combined, dried over anhydrous sodium sulfate, suction filtrated to remove the desiccant, and rotary evaporated to remove solvents, the resulting crude Compound 4-4 was used directly in the next reaction.
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3 g
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reactant
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6.97 g
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saturated aqueous solution
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100 mL
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reactant
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0 (± 1) mol
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reactant
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100 mL
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15 mL
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solvent
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catalyst
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